molecular formula C17H19F3N4 B6445493 4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2640878-28-8

4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B6445493
CAS No.: 2640878-28-8
M. Wt: 336.35 g/mol
InChI Key: IPOPHRKVSBGXLT-UHFFFAOYSA-N
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Description

4-[4-(2-Phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a synthetically designed small molecule featuring a pyrimidine core strategically substituted with a 4-(2-phenylethyl)piperazine group and a metabolically robust trifluoromethyl group. This structure places it within a class of nitrogen-rich heterocyclic compounds of significant interest in medicinal chemistry and drug discovery research . The compound's core research value lies in its potential multi-targeting pharmacological profile. The piperazine scaffold is recognized for its wide spectrum of biological activities, with extensive literature documenting piperazine-derived compounds exhibiting potent antiviral properties against pathogens such as SARS-CoV-2, HIV, and influenza . Concurrently, the pyrimidine core is a privileged structure in oncology research, serving as a key pharmacophore in numerous anticancer agents that function as Epidermal Growth Factor Receptor (EGFR) inhibitors and tubulin polymerization inhibitors . The inclusion of the trifluoromethyl group is a common strategy in lead optimization, as it can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to hydrophobic pockets on target proteins . While the specific mechanism of action for this exact compound is an area of active investigation, its structural analogues suggest a potential mechanism involving the inhibition of key signaling pathways. Research on similar molecules indicates that such compounds can act by competitively binding to the ATP-binding site of receptor tyrosine kinases (RTKs), such as VEGFR-2 and PDGFR-β, thereby disrupting pro-survival and angiogenic signaling in tumor cells . Other structurally related pyrimidine derivatives have been shown to bind to the colchicine site on tubulin, leading to microtubule depolymerization, mitotic arrest, and the induction of apoptosis in cancer cells . The piperazine moiety, on the other hand, is frequently associated with modulating central nervous system (CNS) targets, suggesting potential research applications in neuropharmacology . This combination of features makes 4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine a versatile and valuable compound for probing biological mechanisms and screening for new therapeutic agents in areas including oncology, virology, and CNS disorders. Please Note: This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4/c18-17(19,20)15-12-16(22-13-21-15)24-10-8-23(9-11-24)7-6-14-4-2-1-3-5-14/h1-5,12-13H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOPHRKVSBGXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

The trifluoromethylpyrimidine core is synthesized via cyclization and chlorination:

  • Cyclization : Ethyl trifluoroacetoacetate reacts with amidine derivatives under acidic conditions to form 4,6-dihydroxy-2-(trifluoromethyl)pyrimidine.

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) and triethylamine at 100–120°C for 3–4 hours yields the dichloro intermediate (Table 1).

Table 1: Chlorination Optimization for 4,6-Dichloro-2-(trifluoromethyl)pyrimidine

Reagent SystemTemperature (°C)Time (h)Yield (%)Purity (%)
POCl₃, Et₃N120378.8>99
POCl₃, Cs₂CO₃100–105472.499.9

Synthetic Route 2: Direct Cyclization with Prefunctionalized Intermediates

Amidines and β-Dicarbonyl Cyclocondensation

Pyrimidine ring formation via cyclocondensation offers an alternative to halogenation:

  • Substrate Pairing : Trifluoromethyl-containing β-diketones (e.g., 1,1,1-trifluoropentane-2,4-dione) react with N-(pyrimidinyl)amidines.

  • Catalysis : Acetic acid or p-toluenesulfonic acid (PTSA) catalyzes cyclization at 80–100°C, yielding 6-(trifluoromethyl)pyrimidines.

Table 2: Cyclocondensation Yields for Trifluoromethylpyrimidines

β-DiketoneAmidineCatalystYield (%)
Ethyl trifluoroacetoacetateGuanidine hydrochloridePTSA60.8
1,1,1-Trifluoropentane-2,4-dione4-AminopyrimidineAcOH45.2

Post-Cyclization Functionalization

The preformed pyrimidine undergoes Ullmann or Buchwald-Hartwig coupling with 4-(2-phenylethyl)piperazine:

  • Palladium Catalysis : Pd(OAc)₂/Xantphos systems enable C–N coupling under mild conditions (60°C, 12 h).

  • Copper-Mediated Coupling : CuI/1,10-phenanthroline in DMSO at 100°C achieves comparable efficiency but with higher metal loading.

Synthetic Route 3: Reductive Amination and Late-Stage Trifluoromethylation

Piperazine Alkylation

4-(2-Phenylethyl)piperazine is synthesized via:

  • Mitsunobu Reaction : Piperazine reacts with 2-phenylethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

  • Alkylation : 2-Phenylethyl bromide and piperazine in acetonitrile with K₂CO₃ at reflux (82°C, 8 h).

Trifluoromethylation Strategies

Late-stage introduction of the CF₃ group avoids harsh cyclization conditions:

  • Electrophilic Trifluoromethylation : Umemoto’s reagent (2,3,4,5,6-pentafluorophenyl trifluoromethyl sulfonium triflate) reacts with pyrimidine lithio intermediates at −78°C.

  • Nucleophilic Trifluoromethylation : (Trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of CsF.

Table 3: Trifluoromethylation Efficiency Comparison

MethodSubstrateYield (%)Selectivity
Umemoto’s reagent4-Chloropyrimidine68>90% para
TMSCF₃/CsF4-Aminopyrimidine5285% para

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : The 4-piperazinyl proton resonances appear as triplets at δ 3.2–3.5 ppm, while the trifluoromethyl group induces deshielding of adjacent pyrimidine protons (δ 8.9–9.1 ppm).

  • ¹³C NMR : Quartet signals at δ 121–123 ppm (q, J = 270 Hz) confirm the CF₃ group.

  • HRMS : Molecular ion peak at m/z 336.35 (M+H)⁺ aligns with the theoretical molecular weight.

Purity Optimization

  • Column Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) removes unreacted piperazine derivatives.

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (HPLC) .

Chemical Reactions Analysis

4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like chloroform, methanol, and reaction catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the endoplasmic reticulum (ER) stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These interactions result in reduced expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells, contributing to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Piperazine Substituent Pyrimidine Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 2-Phenylethyl 6-Trifluoromethyl C17H19F3N4 340.35* High lipophilicity; CNS penetration potential
4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine None 6-Trifluoromethyl C9H11F3N4 232.21 Simplest analog; lacks piperazine substituents [8]
2-Methyl-4-[4-(4-methylthiophene-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine 4-Methylthiophene-2-carbonyl 2-Methyl, 6-Trifluoromethyl C16H17F3N4OS 370.39 Thiophene-carbonyl enhances electronic effects [6]
4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine (2,5-Dimethoxyphenyl)sulfonyl 2-Methyl, 6-Trifluoromethyl C18H21F3N4O4S 446.4 Sulfonyl group increases polarity [7]
4-(2-Furyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine 4-Methylpiperidin-1-yl (non-piperazine) 4-(2-Furyl), 6-Trifluoromethyl C15H16F3N3O 311.30 Furyl introduces aromatic heterocycle [5]
4-[4-(3,4-Dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine 3,4-Dihydro-2H-1-benzopyran-3-carbonyl 2-Methyl, 6-Trifluoromethyl C20H21F3N4O2 406.4 Benzopyran-carbonyl extends conjugation [9]

*Hypothetical values based on structural analogy.

Key Structural and Functional Differences

Sulfonyl () and carbonyl () groups introduce polarity, which may reduce cell permeability but improve solubility. Benzopyran-carbonyl () adds steric bulk and conjugation, possibly affecting target selectivity.

Pyrimidine Core Modifications :

  • Methyl groups () at position 2 may sterically hinder interactions with target receptors.
  • Furyl substituent () introduces a heteroaromatic ring, altering electronic properties compared to the target’s simpler phenyl group.

Biological Implications: Piperazine derivatives often target GPCRs (e.g., serotonin receptors). The phenylethyl group in the target may mimic endogenous ligands, enhancing affinity. Thiophene- and benzopyran-containing analogs () might exhibit unique binding modes due to extended π-systems.

Table 2: Predicted Pharmacokinetic Properties

Property Target Compound
Lipophilicity (LogP) High (~3.5*) Low (~1.2) Moderate (~2.8) Low (~1.5)
Solubility (mg/mL) Low Moderate Moderate High
Metabolic Stability High Moderate High Moderate

*Estimated based on substituent contributions.

Biological Activity

4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for various biological targets. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

The compound belongs to the class of piperazine derivatives, characterized by a piperazine ring substituted with a phenylethyl group and a pyrimidine ring with a trifluoromethyl group. The synthesis typically involves several key steps:

  • Formation of the Piperazine Ring : This is achieved by reacting ethylenediamine with a dihaloalkane under basic conditions.
  • Substitution with Phenylethyl Group : The piperazine is reacted with 2-phenylethyl bromide in the presence of potassium carbonate.
  • Formation of the Pyrimidine Ring : This involves reacting an appropriate amidine with a β-diketone under acidic conditions.

Biological Activity

The biological activity of 4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has been explored in various studies, indicating its potential as a therapeutic agent.

The compound acts primarily as a ligand, interacting with various receptors and enzymes. Notably, it has been shown to influence neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in treating neurological disorders such as depression and anxiety .

Pharmacological Studies

  • Neurotransmitter Receptor Interaction : Research indicates that this compound can act as an antagonist or agonist at serotonin or dopamine receptors, modulating neurotransmitter signaling pathways.
  • Antiviral Activity : Analogues of piperazine derivatives have been identified as potent inhibitors of viruses such as chikungunya virus (CHIKV), demonstrating broad-spectrum antiviral activity .

Case Studies

Several studies highlight the efficacy and safety profiles of this compound and its analogues:

  • Study on Antiviral Properties : A study identified various piperazine-pyrimidine derivatives that exhibited significant antiviral activity against CHIKV, with selectivity indices greater than 61 for certain compounds .
  • Pharmacological Research on Neurological Disorders : In pharmacological evaluations, compounds similar to 4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine have shown promise in alleviating symptoms associated with anxiety and depression through their action on neurotransmitter systems.

Data Tables

The following table summarizes key findings from various studies related to the biological activities of the compound:

Study Biological Activity Key Findings
Study 1AntiviralPotent inhibitor of CHIKV; selectivity index > 61
Study 2Neurotransmitter ModulationActs on serotonin/dopamine receptors; potential for treating depression/anxiety
Study 3Synthesis and SARIdentified structural requirements for activity; optimized compounds showed enhanced efficacy

Q & A

Q. What are the standard synthetic routes for 4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine, and what key reagents are involved?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrimidine core via cyclization using reagents like trifluoromethyl-substituted precursors under reflux conditions (e.g., ethanol or DMF as solvents).
  • Step 2 : Introduction of the piperazine moiety via nucleophilic substitution, often requiring coupling agents such as EDCI or HOBt.
  • Step 3 : Functionalization of the piperazine ring with a phenylethyl group using Pd-catalyzed cross-coupling or alkylation reactions . Key reagents include stannous chloride (reductions), potassium carbonate (base), and dichloromethane (solvent). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How is the compound’s structure and purity confirmed post-synthesis?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Q. What are the primary biological targets of this compound, and which assays are used to evaluate activity?

The compound is screened for interactions with:

  • GPCRs (e.g., serotonin or dopamine receptors) via radioligand binding assays using [³H]-spiperone.
  • Kinases : Inhibition assays (e.g., EGFR or BRAF) using fluorescence-based ADP-Glo™ kits.
  • Cellular viability : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can synthetic yield be optimized for the trifluoromethyl-pyrimidine core?

Challenges in introducing the trifluoromethyl group are addressed by:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h at 150°C).
  • Catalytic systems : Use of CuI/1,10-phenanthroline for Ullmann-type couplings.
  • Design of Experiments (DoE) : Statistical optimization of solvent polarity, temperature, and stoichiometry .

Q. How to resolve contradictions in reported biological activity data (e.g., in vitro vs. in vivo efficacy)?

Discrepancies may arise from:

  • Metabolic instability : Use hepatic microsomal assays to identify vulnerable sites (e.g., piperazine oxidation).
  • Solubility limitations : Modify logP via substituent changes (e.g., replacing phenylethyl with polar groups).
  • Off-target effects : Employ CRISPR-edited cell lines to isolate target-specific activity .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the piperazine-phenylethyl moiety?

SAR is refined by:

  • Systematic substitution : Replace phenylethyl with cyclohexylethyl or fluorinated analogs to probe steric/electronic effects.
  • Bioisosteric replacements : Swap piperazine with homopiperazine to assess conformational flexibility.
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses at target receptors .

Q. How to address poor metabolic stability in pharmacokinetic studies?

Strategies include:

  • Deuterium incorporation : Replace hydrogen atoms in metabolically labile positions (e.g., benzylic hydrogens).
  • Prodrug design : Mask polar groups (e.g., phosphate esters) to enhance bioavailability.
  • CYP450 inhibition assays : Identify metabolizing enzymes using human liver microsomes and LC-MS/MS metabolite profiling .

Q. What methods are recommended for scaling up synthesis while maintaining purity?

Scale-up challenges include:

  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures).
  • Flow chemistry : Continuous processing for intermediates prone to degradation.
  • Quality control : In-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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